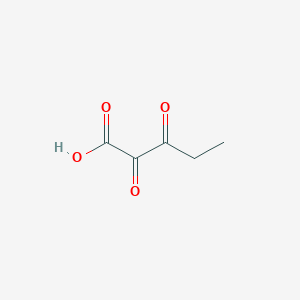![molecular formula C30H24O6 B14263482 Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris- CAS No. 184587-74-4](/img/structure/B14263482.png)
Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-: is an organic compound that contains a benzene ring with three methyleneoxy groups attached to it. This compound is known for its complex structure and is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves several steps. One common method includes the reaction of benzaldehyde with formaldehyde and a suitable catalyst to form the desired product. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved in its action are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris- can be compared to other similar compounds such as:
Benzyl alcohol: Similar in structure but with different functional groups.
Benzoic acid: An oxidation product of benzaldehyde with distinct chemical properties.
Benzaldehyde oxime: A derivative of benzaldehyde with different reactivity. These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of Benzaldehyde, 2,2’,2’'-[1,3,5-benzenetriyltris(methyleneoxy)]tris-
Propriétés
| 184587-74-4 | |
Formule moléculaire |
C30H24O6 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
2-[[3,5-bis[(2-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
InChI |
InChI=1S/C30H24O6/c31-16-25-7-1-4-10-28(25)34-19-22-13-23(20-35-29-11-5-2-8-26(29)17-32)15-24(14-22)21-36-30-12-6-3-9-27(30)18-33/h1-18H,19-21H2 |
Clé InChI |
QQXXTYZIJISWCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC(=C2)COC3=CC=CC=C3C=O)COC4=CC=CC=C4C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)
silane](/img/structure/B14263461.png)

